Di-O-glycinoylcurcumin Dihydrochloride
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Overview
Description
Di-O-glycinoylcurcumin Dihydrochloride is a derivative of curcumin, a natural phenolic compound found in the turmeric plant. This compound is known for its potent anti-tumor, anti-inflammatory, and antioxidant properties . It is a yellow solid powder with good solubility and is used in various scientific research applications .
Preparation Methods
The preparation of Di-O-glycinoylcurcumin Dihydrochloride generally involves chemical synthesis. The typical procedure includes reacting curcumin with glycine, followed by acetyl chloride to yield the desired product . The reaction conditions often require a controlled environment to ensure the purity and stability of the compound. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures.
Chemical Reactions Analysis
Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often involving reagents like sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Di-O-glycinoylcurcumin Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves multiple molecular targets and pathways. It induces apoptosis in cancer cells and inhibits phorbol ester-induced protein kinase C activity . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Di-O-glycinoylcurcumin Dihydrochloride is unique due to its glycinoyl modification, which enhances its solubility and bioavailability compared to natural curcumin. Similar compounds include:
Di-O-piperoyl curcumin: Another modified curcumin derivative with high anticancer potential.
Curcumin glucuronide: A metabolite of curcumin with different pharmacokinetic properties.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and bioavailability.
These compounds share some biological activities with this compound but differ in their chemical structure and specific applications.
Properties
Molecular Formula |
C25H26N2O8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-[(1E,6E)-7-[4-(2-aminoacetyl)oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-aminoacetate |
InChI |
InChI=1S/C25H26N2O8/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27/h3-12H,13-15,26-27H2,1-2H3/b7-3+,8-4+ |
InChI Key |
PQKWQYCQFFFWCA-FCXRPNKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
Origin of Product |
United States |
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